
hCA/VEGFR-2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “hCA/VEGFR-2-IN-3” is an indolinonylbenzenesulfonamide with potential as a dual inhibitor of cancer-associated carbonic anhydrase IX and XII, as well as vascular endothelial growth factor receptor 2. This compound inhibits vascular endothelial growth factor receptor 2 with an IC50 of 358 nanomolar and exhibits high affinity for carbonic anhydrases, evidenced by Ki values of 4.2 nanomolar for carbonic anhydrase IX, 22.9 nanomolar for carbonic anhydrase II, 25.1 nanomolar for carbonic anhydrase I, and 28.0 nanomolar for carbonic anhydrase XII . Additionally, this compound demonstrates antiproliferative activity specifically against breast cancer cells that overexpress vascular endothelial growth factor receptor 2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hCA/VEGFR-2-IN-3 involves the incorporation of an indolinone moiety into a benzenesulfonamide structure. The synthetic route typically includes the following steps:
Formation of Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic conditions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the indolinone core with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Scalability: Ensuring that the synthetic route is scalable for large-scale production while maintaining consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
hCA/VEGFR-2-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indolinone moiety.
Reduction Products: Amine derivatives from the reduction of the sulfonamide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
hCA/VEGFR-2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its role in inhibiting carbonic anhydrase and vascular endothelial growth factor receptor 2, which are involved in various physiological processes.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting breast cancer cells that overexpress vascular endothelial growth factor receptor 2.
Mecanismo De Acción
hCA/VEGFR-2-IN-3 exerts its effects by inhibiting both carbonic anhydrase and vascular endothelial growth factor receptor 2. The mechanism involves:
Inhibition of Carbonic Anhydrase: The compound binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide.
Inhibition of Vascular Endothelial Growth Factor Receptor 2: The compound binds to the tyrosine kinase domain of vascular endothelial growth factor receptor 2, inhibiting its phosphorylation and subsequent signaling pathways involved in angiogenesis and cell proliferation
Comparación Con Compuestos Similares
Similar Compounds
Regorafenib: A multi-targeted receptor tyrosine kinase inhibitor that also inhibits vascular endothelial growth factor receptor 2.
Nintedanib: A triple vascular kinase inhibitor that targets vascular endothelial growth factor receptors 1, 2, and 3.
Sorafenib: A multikinase inhibitor that targets vascular endothelial growth factor receptor 2 among other kinases
Uniqueness
hCA/VEGFR-2-IN-3 is unique due to its dual inhibitory activity against both carbonic anhydrase and vascular endothelial growth factor receptor 2. This dual inhibition provides a synergistic effect, making it a promising candidate for anticancer therapy, particularly in targeting tumors that overexpress vascular endothelial growth factor receptor 2 .
Propiedades
Fórmula molecular |
C24H28N6O6S |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]-1-[1-oxo-1-(4-sulfamoylanilino)propan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N6O6S/c1-14(22(31)26-16-5-8-18(9-6-16)37(25,34)35)30-11-3-4-15(13-30)23(32)29-28-21-19-12-17(36-2)7-10-20(19)27-24(21)33/h5-10,12,14-15,27,33H,3-4,11,13H2,1-2H3,(H,26,31)(H2,25,34,35) |
Clave InChI |
DFBYCMNIGXMYGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CCCC(C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


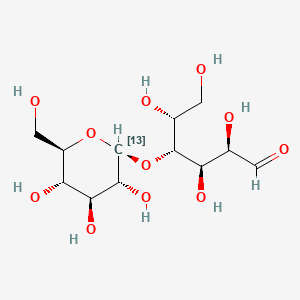
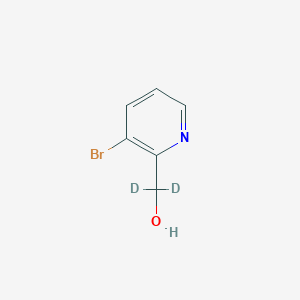
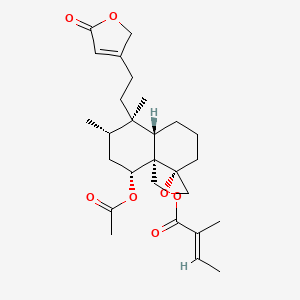
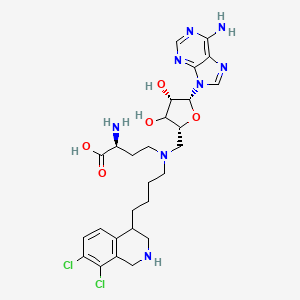

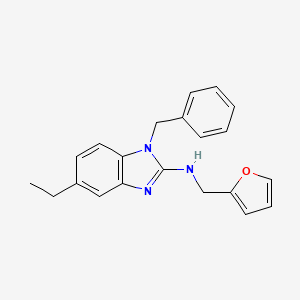
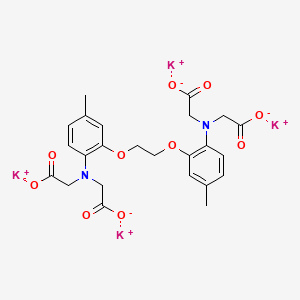


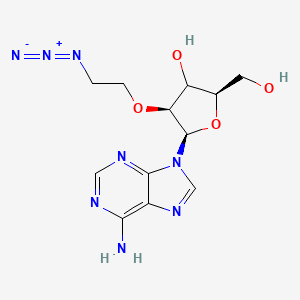
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
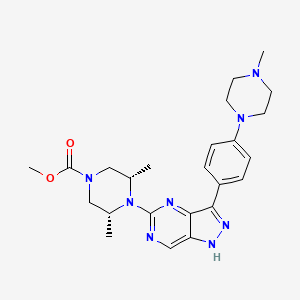
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

